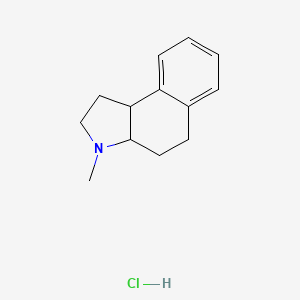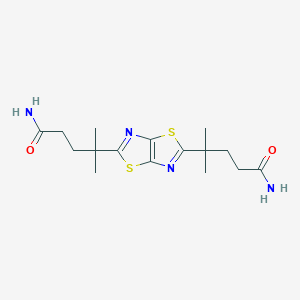
Ibazoleamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ibazoleamide is a synthetic compound belonging to the class of imidazole derivatives Imidazoles are nitrogen-containing heterocycles that are widely recognized for their diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ibazoleamide typically involves the cyclization of 1,4-dicarbonyl compounds with appropriate nitrogen sources. One common method is the Bredereck imidazole synthesis, which involves heating an α-hydroxyketone or α-haloketone with formamide. Another method is the Mackwald synthesis, which involves the reaction of α-aminoketones with thiocyanates or isothiocyanates to yield imidazole-2-thiols, and with cyanamide to give 2-aminoimidazoles .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents is common to enhance reaction efficiency and selectivity. Green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Ibazoleamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, amines, and imidazole N-oxides, which have various applications in pharmaceuticals and agrochemicals .
科学的研究の応用
Ibazoleamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of ibazoleamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Ibazoleamide is unique compared to other imidazole derivatives due to its specific chemical structure and properties. Similar compounds include:
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different pharmacological properties.
Thiazole: Similar heterocyclic structure but with a sulfur atom instead of nitrogen.
This compound stands out due to its enhanced stability and specific biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
33311-51-2 |
|---|---|
分子式 |
C16H24N4O2S2 |
分子量 |
368.5 g/mol |
IUPAC名 |
4-[5-(5-amino-2-methyl-5-oxopentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C16H24N4O2S2/c1-15(2,7-5-9(17)21)13-19-11-12(23-13)20-14(24-11)16(3,4)8-6-10(18)22/h5-8H2,1-4H3,(H2,17,21)(H2,18,22) |
InChIキー |
WWPNBFCJDHRDJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC(=O)N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



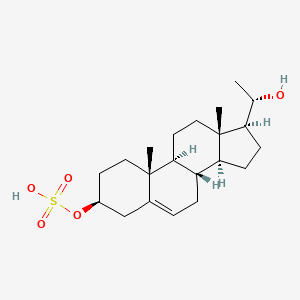
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
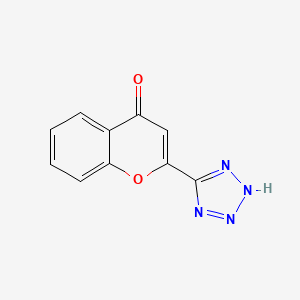
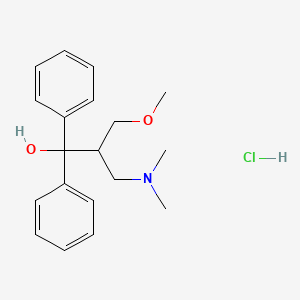
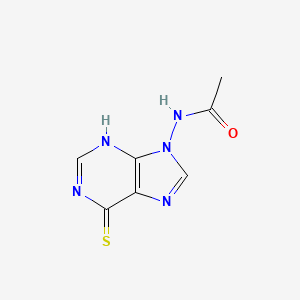

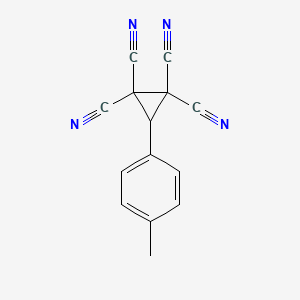
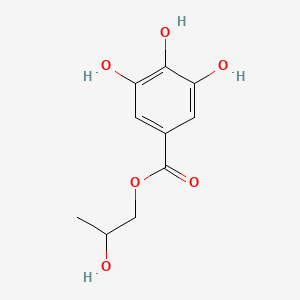
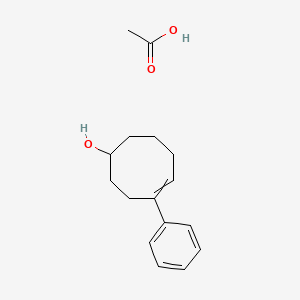
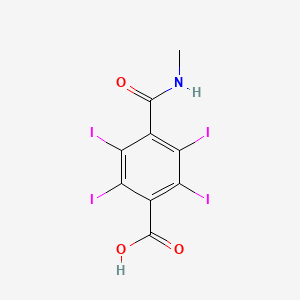
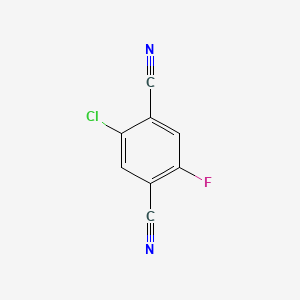
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
